molecular formula C20H20N2O3 B2582806 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine

Katalognummer: B2582806
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: JLYNFGCGJVUQLS-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine (CAS: 346726-13-4) is a piperazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group conjugated to an acryloyl moiety and a phenyl-substituted piperazine ring. The compound's acryloyl-piperazine scaffold is structurally analogous to bioactive molecules targeting G-protein-coupled receptors (GPCRs) or enzymes like carbonic anhydrases .

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYNFGCGJVUQLS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and oncology. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H21N O3
  • Molecular Weight : 315.38 g/mol
  • CAS Number : Not specifically listed in the sources but related compounds are noted.

Research indicates that compounds containing a benzodioxole moiety often exhibit significant biological activities. The benzodioxole structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Cytotoxic Effects

A study evaluated various benzodioxole derivatives for their anticancer properties against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings suggested that compounds with similar structures to 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine exhibited varying degrees of cytotoxicity. Notably, one derivative demonstrated significant inhibition of DNA synthesis and induced apoptosis in cancer cells, indicating a potential mechanism for anticancer activity .

Anticholinesterase Activity

The compound's interaction with cholinesterases was also assessed. While some derivatives showed weak inhibition against acetylcholinesterase (AChE), the specific activity of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine in this regard remains to be fully elucidated. This aspect is crucial as it relates to potential applications in treating neurodegenerative conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism
Compound 5A54920.0Induces apoptosis
Compound 5C625.0Inhibits DNA synthesis
Compound XNIH/3T3>100Low toxicity

*Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Recent Investigations

Recent studies have focused on the synthesis and evaluation of new derivatives based on the benzodioxole structure. These studies highlight the importance of substituents on the benzene ring in modulating biological activity. For instance, certain modifications led to enhanced lipophilicity, which correlated with increased anticancer efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituent Key Structural Differences Potential Impact on Properties Reference
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine 4-Chlorophenyl Chlorine atom at para position Increased lipophilicity; enhanced receptor binding
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine 2-Pyridinyl Aromatic nitrogen heterocycle Improved solubility; altered H-bonding
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine Oxypropyl linker Acryloyl replaced by ether linkage Reduced rigidity; modified pharmacokinetics
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide Thioamide group Acryloyl replaced by thioamide Enhanced hydrogen bonding; metabolic stability
  • This modification is common in CNS-targeting drugs .
  • Pyridinyl Analog : The 2-pyridinyl group introduces a basic nitrogen, which may enhance solubility in aqueous environments and influence binding to receptors requiring polar interactions .

Core Scaffold Modifications

  • The thiophene’s electron-rich nature could enhance π-π stacking in hydrophobic pockets .
  • Pyrazoline Derivatives () : Compounds like 5-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methyl-phenyl)-4,5-dihydro-1H-pyrazole feature a pyrazoline ring instead of piperazine. This introduces conformational rigidity and may influence selectivity for targets like carbonic anhydrases .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The benzodioxole group in the target compound is resistant to oxidative metabolism, a feature shared with analogs like 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine. LC-MS data for the latter shows fragmentation patterns indicative of stable ether linkages .
  • Receptor Interactions : The thioamide analog () may exhibit stronger binding to sulfur-binding enzymes (e.g., cysteine proteases) due to its thiourea moiety. In contrast, the acryloyl group in the parent compound could interact with serine residues in targets like kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.